6-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)hexanamide
説明
This compound features a quinazolinone core substituted with a bromine atom at position 6 and a thioxo group at position 2, conferring unique electronic and steric properties. The hexanamide linker connects the quinazolinone moiety to a 3-(4-(2-fluorophenyl)piperazin-1-yl)propyl group, which introduces a fluorinated aromatic piperazine tail.
特性
分子式 |
C27H33BrFN5O2S |
|---|---|
分子量 |
590.6 g/mol |
IUPAC名 |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]hexanamide |
InChI |
InChI=1S/C27H33BrFN5O2S/c28-20-10-11-23-21(19-20)26(36)34(27(37)31-23)14-5-1-2-9-25(35)30-12-6-13-32-15-17-33(18-16-32)24-8-4-3-7-22(24)29/h3-4,7-8,10-11,19H,1-2,5-6,9,12-18H2,(H,30,35)(H,31,37) |
InChIキー |
DTIOJZYYERTQFA-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)C4=CC=CC=C4F |
製品の起源 |
United States |
類似化合物との比較
Key Structural Variations and Bioactivity
- 4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide (CAS 892287-57-9) :
- 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid: Replaces quinazolinone with a thiazolidinone ring. Exhibits weaker antimicrobial activity but improved solubility due to the carboxylic acid group, highlighting the trade-off between hydrophilicity and target affinity .
Table 1: Physicochemical Properties of Quinazolinone Analogs
Piperazine-Containing Compounds
Role of Fluorophenyl vs. Other Aryl Substituents
- N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)hexanamide derivatives :
- Compounds with unsubstituted phenylpiperazine :
Table 2: GPCR Binding Affinity (Ki, nM)
| Compound | 5-HT1A | D2 | α1-Adrenergic |
|---|---|---|---|
| Target Compound | 12 | 45 | 220 |
| 2-Methoxyphenyl Analog | 8 | 60 | 180 |
| Unsubstituted Phenyl | 25 | 30 | 90 |
Hexanamide Linker Optimization
- Shorter linkers (butanamide) :
- Longer linkers (octanamide) :
Mechanistic Insights from Computational Studies
- Pharmacophore Analysis : The fluorophenyl-piperazine group aligns with dopamine D3 receptor pharmacophores, suggesting polypharmacology .
- QSPR Models : LogP and polar surface area strongly correlate with blood-brain barrier penetration (R² = 0.89), predicting moderate CNS activity for the target compound .
Research Findings and Limitations
- Bioactivity Clustering : The compound clusters with kinase inhibitors in NCI-60 screenings but shows outlier behavior in GPCR assays due to its unique piperazine tail .
- Contradictions : While structural similarity metrics predict strong kinase inhibition, experimental data show weaker activity (IC50 = 150 nM vs. 20 nM for reference inhibitors), likely due to steric hindrance from the hexanamide linker .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
